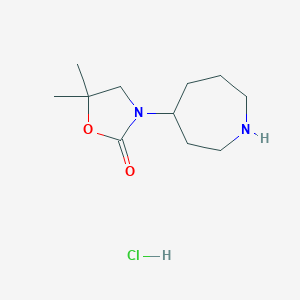

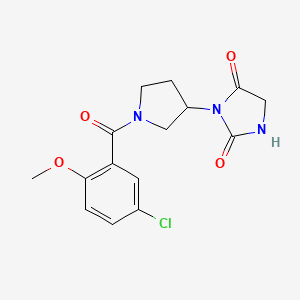

![molecular formula C19H19ClN2O2 B2507126 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide CAS No. 924219-40-9](/img/structure/B2507126.png)

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a derivative of indole acetamide, which is a class of compounds known for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as anti-inflammatory and anticancer activities .

Synthesis Analysis

The synthesis of related indole acetamide derivatives involves the reaction of aminophenyl compounds with other chemical entities. For instance, the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was synthesized by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of dry dichloromethane, lutidine, and a coupling agent . This method could potentially be adapted for the synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is characterized using various spectroscopic techniques such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-visible). Single crystal X-ray diffraction studies provide detailed three-dimensional structures, which are essential for understanding the compound's geometry and potential interactions with biological targets .

Chemical Reactions Analysis

Indole acetamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The amide group can engage in hydrogen bonding, which is significant for the compound's interaction with biological molecules. The presence of a chloro substituent may also influence the compound's reactivity and its ability to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. For example, the presence of a methoxy group may affect the compound's hydrophobicity and solubility in organic solvents. The compound's stability can be investigated through energy framework constructions and atom in molecule (AIM) calculations, which help to validate different intramolecular interactions .

Aplicaciones Científicas De Investigación

Thiophene Analogues and Carcinogenic Evaluation

Research on thiophene analogues, including compounds structurally related to acetamide derivatives, has been conducted to understand their potential carcinogenicity. Studies have synthesized and evaluated thiophene analogues of known carcinogens for their carcinogenic potential through in vitro assays, shedding light on the importance of studying aromatic compounds and their derivatives for environmental and health-related implications (Ashby et al., 1978).

Acetaminophen Degradation and Toxicity

A comprehensive review on the degradation of acetaminophen, an acetamide derivative, by advanced oxidation processes highlights the pathways, by-products, and biotoxicity of degradation products. This study underscores the environmental impact of pharmaceuticals and their metabolites, emphasizing the need for efficient degradation technologies to mitigate their effects on ecosystems (Qutob et al., 2022).

Parabens in Aquatic Environments

The occurrence, fate, and behavior of parabens, esters of para-hydroxybenzoic acid, in aquatic environments have been reviewed, with findings suggesting their ubiquitous presence and potential as weak endocrine disrupter chemicals. This research is relevant for understanding how structurally related compounds to acetamide derivatives behave in water bodies and their potential impacts on health and the environment (Haman et al., 2015).

Biological Effects of Acetamide Derivatives

A review on the biological effects of acetamide, formamide, and their derivatives updates on the toxicology of these chemicals, highlighting their commercial importance and the biological consequences of exposure. This review contributes to understanding the diverse biological responses elicited by acetamide derivatives and underscores the complexity of their effects on human health (Kennedy, 2001).

Environmental Protection and Acetaminophen Elimination

A review focusing on the adsorptive elimination of acetaminophen from water emphasizes the environmental protection strategies against this common pollutant. Highlighting various adsorbents' efficiencies and mechanisms, this study illustrates the importance of removing acetamide derivatives from water to protect aquatic ecosystems and human health (Igwegbe et al., 2021).

Mecanismo De Acción

The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-24-14-8-6-13(7-9-14)16(11-22-19(23)10-20)17-12-21-18-5-3-2-4-15(17)18/h2-9,12,16,21H,10-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZWASJIPMGWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

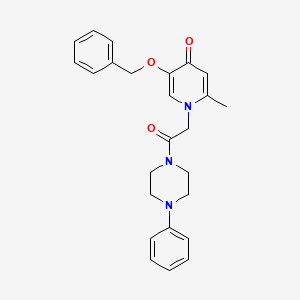

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)

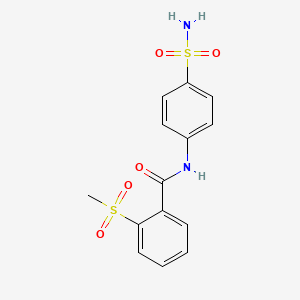

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

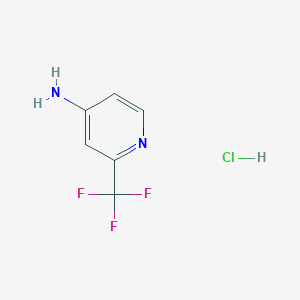

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)